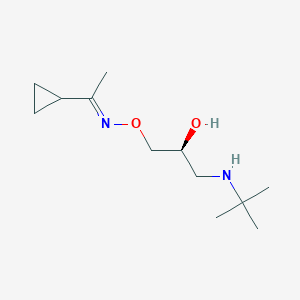
Falintolol, (S,E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Falintolol, (S,E)-, is a beta-adrenergic receptor antagonist. It is known for its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions. This compound is particularly significant in the treatment of conditions such as hypertension and glaucoma .
準備方法
Synthetic Routes and Reaction Conditions
Falintolol, (S,E)-, can be synthesized through a series of chemical reactions involving the formation of an oxime function. The synthetic route typically involves the reaction of 1-cyclopropylethanone with tert-butylamine to form an intermediate, which is then reacted with hydroxylamine to produce the oxime derivative. The final step involves the reaction of this oxime with 3-chloropropane-1,2-diol under basic conditions to yield Falintolol, (S,E)- .
Industrial Production Methods
Industrial production of Falintolol, (S,E)-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
Falintolol, (S,E)-, undergoes various chemical reactions, including:
Oxidation: Falintolol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Falintolol can undergo nucleophilic substitution reactions, particularly at the oxime group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly employed
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Falintolol, (S,E)-, has several scientific research applications:
Chemistry: Used as a model compound to study beta-adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential in treating hypertension and glaucoma.
Industry: Utilized in the development of new beta-blocking agents
作用機序
Falintolol, (S,E)-, exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the inhibition of cyclic AMP production .
類似化合物との比較
Similar Compounds
Propranolol: Another beta-adrenergic receptor antagonist used for similar therapeutic purposes.
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Metoprolol: A beta-1 adrenergic receptor antagonist with similar cardiovascular effects
Uniqueness
Falintolol, (S,E)-, is unique due to its specific stereochemistry and the presence of an oxime function, which distinguishes it from other beta-adrenergic receptor antagonists. This unique structure contributes to its specific binding affinity and pharmacological profile .
特性
CAS番号 |
96479-91-3 |
|---|---|
分子式 |
C12H24N2O2 |
分子量 |
228.33 g/mol |
IUPAC名 |
(2S)-1-(tert-butylamino)-3-[(E)-1-cyclopropylethylideneamino]oxypropan-2-ol |
InChI |
InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9+/t11-/m0/s1 |
InChIキー |
IYQDIWRBEQWANY-LUHPIMIVSA-N |
異性体SMILES |
C/C(=N\OC[C@H](CNC(C)(C)C)O)/C1CC1 |
正規SMILES |
CC(=NOCC(CNC(C)(C)C)O)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















